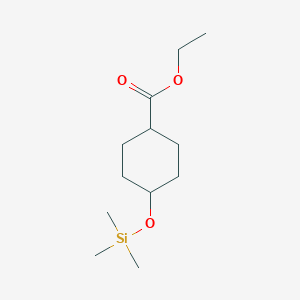
Ethyl4-((trimethylsilyl)oxy)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl4-((trimethylsilyl)oxy)cyclohexanecarboxylate: is an organic compound that features a cyclohexane ring substituted with a trimethylsilanyloxy group and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl4-((trimethylsilyl)oxy)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl ether.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The trimethylsilanyloxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, Ethyl4-((trimethylsilyl)oxy)cyclohexanecarboxylate is used as a building block for the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl4-((trimethylsilyl)oxy)cyclohexanecarboxylate exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilanyloxy group can participate in nucleophilic substitution reactions, while the ethyl ester group can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by the presence of specific enzymes or catalysts .
Comparison with Similar Compounds
trans-4-Methylcyclohexanecarboxylic acid: This compound has a similar cyclohexane ring structure but lacks the trimethylsilanyloxy group.
trans-4-Chlorocarbonyl-cyclohexanecarboxylic acid Methyl ester: This compound features a chlorocarbonyl group instead of the trimethylsilanyloxy group.
Uniqueness: The presence of the trimethylsilanyloxy group in Ethyl4-((trimethylsilyl)oxy)cyclohexanecarboxylate imparts unique reactivity and stability compared to its analogs. This makes it particularly useful in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C12H24O3Si |
|---|---|
Molecular Weight |
244.40 g/mol |
IUPAC Name |
ethyl 4-trimethylsilyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H24O3Si/c1-5-14-12(13)10-6-8-11(9-7-10)15-16(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
RSWFWXLMBUHSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [[1-(ethylthio)ethenyl]oxy]trimethyl-](/img/structure/B8545499.png)
![3-Formyl-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester](/img/structure/B8545505.png)
![4-(6-Aminopyridin-3-yl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B8545510.png)








![[4-Methyl-2-(3-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B8545578.png)
![2-([1,1'-Biphenyl]-3-yl)acetonitrile](/img/structure/B8545587.png)

